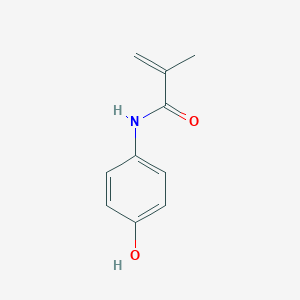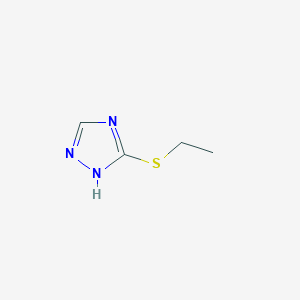![molecular formula C12H15Cl2NO2 B102060 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid CAS No. 17183-23-2](/img/structure/B102060.png)
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid, also known as Mechloroethamine, is a nitrogen mustard alkylating agent that has been used for many years in cancer chemotherapy. It was first synthesized in the 1940s and has since been used to treat a variety of cancers, including lymphoma, leukemia, and breast cancer. The chemical structure of Mechloroethamine consists of a benzene ring with a methyl group and two chloroethyl groups attached to an amino group.
Mechanism Of Action
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine works by forming covalent bonds with DNA, which prevents the DNA from replicating and dividing. This leads to cell death and the inhibition of tumor growth. The alkylating activity of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine is dependent on its ability to form reactive intermediates that can react with DNA.
Biochemical And Physiological Effects
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also affects the immune system by suppressing the production of cytokines, which are important for immune function. 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine can also cause damage to normal cells, leading to side effects such as nausea, vomiting, and bone marrow suppression.
Advantages And Limitations For Lab Experiments
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine has several advantages for use in lab experiments. It is a well-established and widely used alkylating agent, which makes it easy to compare results across different studies. It is also relatively easy to synthesize, and its chemical properties are well characterized. However, 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine can be toxic to cells and can cause significant side effects, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine. One area of interest is the development of new analogs of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine that have improved efficacy and reduced toxicity. Another area of research is the use of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine in combination with other chemotherapy agents to improve treatment outcomes. Additionally, there is interest in exploring the use of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine in combination with immunotherapy to enhance the immune response to cancer cells. Finally, there is ongoing research into the mechanisms of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine's activity, including its interactions with DNA and other cellular targets.
Synthesis Methods
The synthesis of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with bis(2-chloroethyl)amine to produce 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine.
Scientific Research Applications
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine has been extensively studied for its potential use in cancer chemotherapy. It works by alkylating DNA, which prevents cancer cells from dividing and proliferating. It has been shown to be effective against a variety of cancers, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and breast cancer.
properties
CAS RN |
17183-23-2 |
|---|---|
Product Name |
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid |
Molecular Formula |
C12H15Cl2NO2 |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)amino]-3-methylbenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9-8-10(12(16)17)2-3-11(9)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17) |
InChI Key |
UPHRSVSGLFZJPR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)O)N(CCCl)CCCl |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



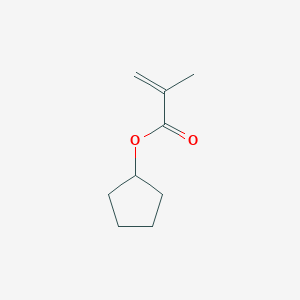
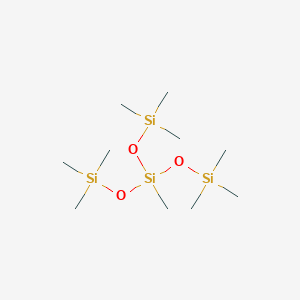
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
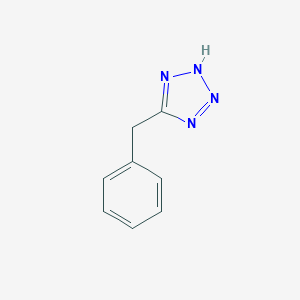
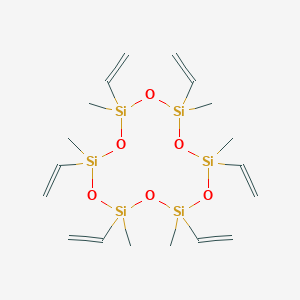

![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
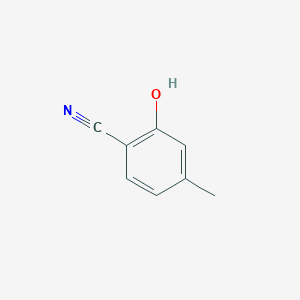
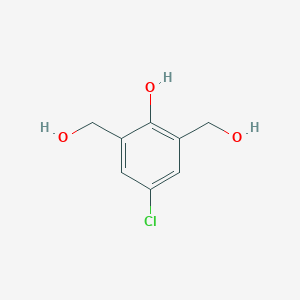
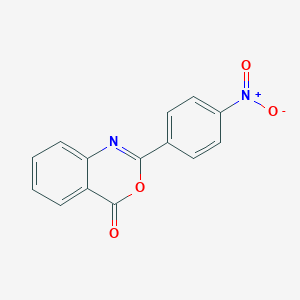
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
